molecular formula C18H11N3O2S B1672348 GSK1059615 CAS No. 958852-01-2

GSK1059615

Cat. No.: B1672348
CAS No.: 958852-01-2
M. Wt: 333.4 g/mol
InChI Key: QDITZBLZQQZVEE-YBEGLDIGSA-N
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Mechanism of Action

Target of Action

GSK1059615, also known as GSK 1059615, is a dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . PI3K and mTOR are key enzymes involved in cell growth, proliferation, and survival .

Mode of Action

This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often abnormally activated in many human cancers . The disruption of this pathway can lead to decreased cell proliferation and increased apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to decreased cell proliferation and increased apoptosis .

Pharmacokinetics

It is known that this compound is administered orally

Result of Action

The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to decreased cell proliferation and increased apoptosis . This can result in the inhibition of tumor growth and potentially the regression of certain types of cancer . This compound has been used in trials studying the treatment of lymphoma, solid tumors, endometrial cancer, solid tumor cancer, and metastatic breast cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the action of this compound through drug-drug interactions . Additionally, individual patient factors such as genetic variations, overall health status, and the presence of other diseases can also influence the action and efficacy of this compound

Preparation Methods

The synthesis of GSK-1059615 involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the compound’s efficacy and safety.

Chemical Reactions Analysis

GSK-1059615 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK-1059615 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

GSK-1059615 is unique in its dual inhibition of both PI3K and mTOR, which distinguishes it from other inhibitors that target only one of these pathways. Similar compounds include:

These compounds vary in their specificity, potency, and pharmacokinetic profiles, making GSK-1059615 a valuable addition to the arsenal of PI3K/mTOR inhibitors.

Properties

IUPAC Name

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDITZBLZQQZVEE-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242004
Record name GSK-1059615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958852-01-2
Record name GSK-1059615
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1059615
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-1059615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-1059615
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione?

A: (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, acts as a potent, orally bioavailable, pan-PI3K and mTOR inhibitor. [] This means it inhibits the activity of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).

Q2: How does this compound interact with its targets, PI3K and mTOR?

A: this compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active sites of PI3K and mTOR, thus blocking their kinase activity. [, ]

Q3: What are the downstream effects of this compound's inhibition of PI3K and mTOR?

A3: Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a variety of downstream effects, including:

  • Decreased AKT phosphorylation: This is a direct consequence of PI3K inhibition and is a key marker of this compound activity. [, ]
  • Inhibition of cell proliferation and survival: By disrupting crucial signaling pathways involved in cell growth and survival, this compound exhibits anti-proliferative effects in various cancer cell lines. [, , , , ]
  • Induction of cell cycle arrest: this compound treatment leads to an increase in RB1-mediated cell cycle arrest, effectively halting the cell cycle progression in sensitive cells. []
  • Increased FOXO signaling: FOXO transcription factors are involved in cell cycle arrest, apoptosis, and other cellular processes. This compound enhances FOXO signaling, potentially contributing to its anti-cancer effects. []
  • Decreased MYC and TFRC signaling: this compound downregulates MYC, a key regulator of cell growth and proliferation, and TFRC, which is involved in iron uptake and metabolism, both contributing to its anti-proliferative effects. []
  • Decreased cellular metabolism: this compound disrupts cellular metabolism, likely through its impact on various metabolic pathways regulated by PI3K/AKT/mTOR signaling. [, ]
  • Potential induction of programmed necrosis: In some cancer cell lines, this compound treatment has been shown to trigger programmed necrosis, a form of regulated cell death, as evidenced by mitochondrial depolarization and lactate dehydrogenase release. []

Q4: What types of cancer have shown sensitivity to this compound in preclinical studies?

A: In vitro studies have shown promising results in various cancer cell lines, including breast, kidney, ovarian, head and neck squamous cell carcinoma, and gastric cancer. [, , , ]

Q5: Are there specific genetic markers that predict sensitivity or resistance to this compound?

A: Research suggests that the presence of activating mutations in PIK3CA, a gene encoding a catalytic subunit of PI3K, may be associated with increased sensitivity to this compound, particularly in breast cancer cell lines. [, , ] Conversely, amplification of the PIK3CA gene appears to be linked to resistance to PI3K pathway inhibitors, including this compound. [, ]

Q6: What is the role of MAPK signaling in the context of this compound treatment?

A: Studies indicate that this compound can attenuate MAPK signaling, which may contribute to its anti-proliferative effects, particularly in cells resistant to AKT inhibitors. [] It has been observed that cancer cell lines sensitive only to this compound, but not to AKT inhibitors, often harbor mutations activating MAPK signaling. []

Q7: Has this compound been investigated in combination with other anti-cancer agents?

A: Yes, combining this compound with other therapies has been explored. For instance, research has shown synergistic effects when this compound is combined with sorafenib in hepatocellular carcinoma cells, leading to a reversal of drug resistance. [] Similarly, combining this compound with MEK inhibitors has shown promise in overcoming resistance to PI3K pathway inhibitors in head and neck squamous cell carcinoma cell lines. []

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